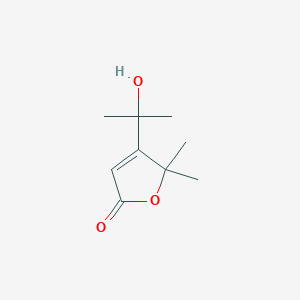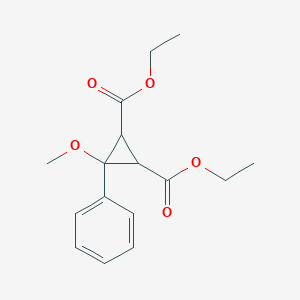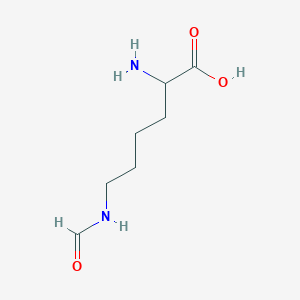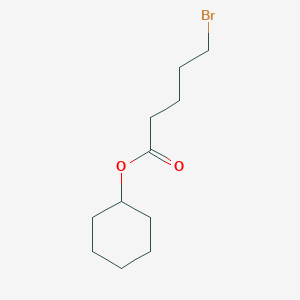
1,2-Dibromo-4,5-difluoro-3-nitrobenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to 1,2-dibromo-4,5-difluoro-3-nitrobenzene often involves halogenation and nitration reactions. For instance, sterically hindered halogenated nitrobenzenes can be synthesized through aromatic nucleophilic substitution reactions, where halogen substituents are introduced to the benzene ring, followed by the addition of a nitro group (Sasaki, Tanabe, & Yoshifuji, 1999).
Molecular Structure Analysis
The molecular structure of halogenated nitrobenzenes is influenced by the size and electronegativity of the substituents. Electron diffraction studies, combined with quantum chemical calculations, have provided insights into the bond lengths, angles, and overall geometry of these molecules, revealing the impact of substituents on the molecular structure (Dorofeeva et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving 1,2-dibromo-4,5-difluoro-3-nitrobenzene and similar compounds typically showcase the reactivity of the nitro group and the halogen substituents. The presence of these groups can facilitate various nucleophilic substitution reactions, where the halogen atoms are replaced by other groups, or contribute to the compound's ability to undergo further nitration or reduction reactions (Plater & Harrison, 2023).
Applications De Recherche Scientifique
-
Scientific Field: Material Science
- Application Summary : 1,2-Dibromo-4,5-difluoro-3-nitrobenzene is used in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application can vary greatly depending on the particular synthesis being performed. Generally, this compound would be used as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes of these syntheses would also depend on the specific reactions being performed. In general, the use of this compound as a reagent would enable the synthesis of a wide variety of other organic compounds .
-
Scientific Field: Optical and Quantum Electronics
- Application Summary : A compound with a similar structure, 4’,5’-dibromo-2’,7’-dinitro-3’,6’-dihydroxyspiro [isobenzofuran-1 (3H),9’- [9H]xanthan]-3-one, has been investigated for its potential applications in optoelectronics .
- Methods of Application : The study involved theoretical calculations of various properties of the molecule, including its structural analysis, thermodynamics, nonlinear properties, and vibrational analysis .
- Results or Outcomes : The results suggested that this molecule could have potential applications as a linear and nonlinear optical material .
-
Scientific Field: Organic Synthesis
- Application Summary : 1,2-Dibromo-4,5-difluoro-3-nitrobenzene is used as a building block in the synthesis of various organic compounds .
- Methods of Application : This compound can be used as a reagent in a variety of chemical reactions. The specific methods of application can vary greatly depending on the particular synthesis being performed .
- Results or Outcomes : The outcomes of these syntheses would also depend on the specific reactions being performed. In general, the use of this compound as a reagent would enable the synthesis of a wide variety of other organic compounds .
-
Scientific Field: Optoelectronics
- Application Summary : A compound with a similar structure, 4’,5’-dibromo-2’,7’-dinitro-3’,6’-dihydroxyspiro [isobenzofuran-1 (3H),9’- [9H]xanthan]-3-one, has been investigated for its potential applications in optoelectronics .
- Methods of Application : The study involved theoretical calculations of various properties of the molecule, including its structural analysis, thermodynamics, nonlinear properties, and vibrational analysis .
- Results or Outcomes : The results suggested that this molecule could have potential applications as a linear and nonlinear optical material .
-
Scientific Field: Material Science
- Application Summary : 1,2-Dibromo-4,5-difluoro-3-nitrobenzene is used in the preparation of 1,2,4,5-tetrakis (phosphino)-3,6-difluorobenzenes and poly (2,5-difluoro-2′,5′-didodecyl-4,4′-biphenylylene .
- Methods of Application : The specific methods of application can vary greatly depending on the particular synthesis being performed. Generally, this compound would be used as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes of these syntheses would also depend on the specific reactions being performed. In general, the use of this compound as a reagent would enable the synthesis of a wide variety of other organic compounds .
-
Scientific Field: Organic Synthesis
- Application Summary : 1,2-Dibromo-4,5-difluoro-3-nitrobenzene is used as a building block in the synthesis of various organic compounds .
- Methods of Application : This compound can be used as a reagent in a variety of chemical reactions. The specific methods of application can vary greatly depending on the particular synthesis being performed .
- Results or Outcomes : The outcomes of these syntheses would also depend on the specific reactions being performed. In general, the use of this compound as a reagent would enable the synthesis of a wide variety of other organic compounds .
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Orientations Futures
Propriétés
IUPAC Name |
1,2-dibromo-4,5-difluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F2NO2/c7-2-1-3(9)5(10)6(4(2)8)11(12)13/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVCXRRZIUMPII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)[N+](=O)[O-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278828 | |
| Record name | 1,2-Dibromo-4,5-difluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-4,5-difluoro-3-nitrobenzene | |
CAS RN |
1481-57-8 | |
| Record name | 1,2-Dibromo-4,5-difluoro-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1481-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dibromo-4,5-difluoro-3-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1481-57-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dibromo-4,5-difluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid](/img/structure/B73597.png)









